N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-4-methylbenzamide often involves multi-step reactions . For instance, the production of (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester was achieved using lipase B from Candida antarctica (CalB) .Chemical Reactions Analysis
Chemical reactions involving N-(2-ethyl-6-methylphenyl)-4-methylbenzamide or similar compounds often include acetylation and carbonylation . For example, a kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) was investigated .Scientific Research Applications
- EMB has been investigated for its role in enhancing enzyme-catalyzed enantioselective reactions. Specifically, researchers explored the rational enhancement of kinetic resolution processes using lipase B from Candida antarctica (CalB). By constructing modified CalBs with amino acids (such as histidine and lysine) as additives, they achieved improved enantioselectivity, providing novel ideas for enzyme regulation .
- The hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (a precursor to EMB) is a significant asymmetric catalytic process. It is used for the industrial production of the herbicide (S)-metolachlor . Overcoming the challenge of hydrogenation across the sterically crowded carbon–nitrogen double bond is crucial for large-scale production .
- EMB serves as a chemical precursor in the synthesis of widely used herbicides. For instance, it plays a role in the production of herbicides like metolachlor. Researchers have explored enantioselective resolution methods for obtaining optically pure (S)-N-(2-ethyl-6-methylphenyl) alanine, a key intermediate in herbicide synthesis .
Enantioselective Catalysis
Industrial Production of Agrochemicals
Herbicide Synthesis
Mechanism of Action
Target of Action
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, also known as metolachlor, is a chloroacetamide herbicide . It primarily targets enzymes such as acetohydroxyacid synthase (AHAS), acetolactate synthase (ALS), and hydroxyphenylpyruvate dioxygenase (HPPD) . These enzymes play crucial roles in the growth and development of plants, particularly in the synthesis of essential amino acids and lipids .
Mode of Action
Metolachlor interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the growth and development of the plant . It specifically inhibits early seedling growth, causing injury symptoms in susceptible species .
Biochemical Pathways
The primary biochemical pathway affected by metolachlor is the synthesis of essential amino acids and lipids . By inhibiting the enzymes involved in these pathways, metolachlor disrupts the normal metabolic processes of the plant. This leads to stunted growth and eventual death of the plant .
Pharmacokinetics
Metolachlor is applied to the soil and is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although metolachlor is more active in dry conditions than other chloroacetamide herbicides . The half-lives of metolachlor in plants and soil are approximately 5 and 13 days, respectively .
Result of Action
The primary result of metolachlor’s action is the inhibition of plant growth. It causes injury symptoms in susceptible species, including stunted growth and eventual death . Metolachlor is particularly effective against broadleaf weeds and certain grasses .
Action Environment
The efficacy and stability of metolachlor are influenced by environmental factors such as soil type, temperature, and moisture levels . It has been found to accumulate in both soil and water, resulting in potential environmental hazards . It is slowly degraded in the natural environment, with biodegradation being the principal method of dissipation .
Safety and Hazards
Future Directions
The hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine is the largest-scale asymmetric catalytic process for the industrial production of agrochemical (S)-metolachlor . This process, which involves the challenging hydrogenation across a sterically crowded carbon–nitrogen double bond, could provide insights for future research and applications of similar compounds .
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-5-6-13(3)16(14)18-17(19)15-10-8-12(2)9-11-15/h5-11H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIXPRIEOUSYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide |
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